molecular formula C2F6O4S2Zn B1355467 Zinc TrifluoroMethanesulfinate CAS No. 39971-65-8

Zinc TrifluoroMethanesulfinate

Cat. No. B1355467
CAS RN: 39971-65-8
M. Wt: 331.5 g/mol
InChI Key: UANOWFITUWBPCF-UHFFFAOYSA-L
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Description

Zinc TrifluoroMethanesulfinate, also known as Zn(CF3SO3)2, is an inorganic compound made up of zinc, trifluoromethanesulfinate, and oxygen. It is a colorless solid that is soluble in water and has a melting point of 140°C. Zinc TrifluoroMethanesulfinate is a versatile compound that has many applications in scientific research and laboratory experiments.

Scientific Research Applications

Application 1: Diversification of Heterocycles

  • Summary of the Application : Zinc TrifluoroMethanesulfinate (TFMS) is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles .

Application 2: C-C Bond Formation

  • Summary of the Application : Zinc TrifluoroMethanesulfinate is used as a reagent in C-C bond forming reactions .

Application 3: Lewis Acid Catalyst

  • Summary of the Application : Zinc TrifluoroMethanesulfinate, also known as Zinc Triflate, is commonly used as a Lewis acid catalyst, for example, in silylations .

Application 4: Nucleophilic Addition and Aldol Reactions

  • Summary of the Application : Zinc TrifluoroMethanesulfonate acts as a Lewis acid in nucleophilic addition and as a catalyst in aldol reactions .

Application 5: Trifluoromethylation Reagent

  • Summary of the Application : Zinc TrifluoroMethanesulfinate (TFMS) is used as a Baran trifluoromethylation reagent .

Application 6: C-H Activation Catalyst

  • Summary of the Application : Zinc TrifluoroMethanesulfinate is used as a catalyst suitable for C-H activation .

properties

IUPAC Name

zinc;trifluoromethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANOWFITUWBPCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc TrifluoroMethanesulfinate

CAS RN

39971-65-8
Record name Bis(((trifluoromethyl)sulfinyl)oxy)zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc TrifluoroMethanesulfinate

Citations

For This Compound
49
Citations
F O'hara, RD Baxter, AG O'brien, MR Collins… - Nature protocols, 2013 - nature.com
… Consequently, a small toolkit of reagents are commercially available from Sigma-Aldrich, including zinc trifluoromethanesulfinate (TFMS), zinc difluoromethanesulfinate (DFMS), zinc …
Number of citations: 67 www.nature.com
Y Ishihara, R Gianatassio… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
… When preparing zinc trifluoromethanesulfinate (TFMS), common impurities are Zn, ZnCl 2 , and H 2 O; Zn is used in excess when preparing TFMS, ZnCl 2 is a stoichiometric by‐product, …
Number of citations: 0 onlinelibrary.wiley.com
J Huang, MA Uddin, PJS Rana, Z Ni, G Yang, M Li… - 2023 - researchsquare.com
… Herein, we find that introducing a small 16 amount of an organozinc compound- zinc trifluoromethanesulfinate (Zn(OOSCF3)2) in the 17 perovskite solution can control the iodide …
Number of citations: 2 www.researchsquare.com
CA Kuttruff, M Haile, J Kraml… - ChemMedChem, 2018 - Wiley Online Library
… As for the sulfinate reagents, we decided to focus on using the zinc trifluoromethanesulfinate ([CF 3 SO 2 ] 2 Zn or “TFMS”), zinc difluoromethanesulfinate ([CF 2 HSO 2 ] 2 Zn or “DFMS”) …
AFM Noisier, MJ Johansson, L Knerr… - Angewandte …, 2019 - Wiley Online Library
… While the electrophilic CF 3 radical derived from either zinc trifluoromethanesulfinate (TFMS-Zn) or sodium trifluoromethanesulfinate (TFMS-Na) resulted in low conversion to a …
Number of citations: 51 onlinelibrary.wiley.com
DJ Wilger, NJ Gesmundo, DA Nicewicz - Chemical Science, 2013 - pubs.rsc.org
… The zinc trifluoromethanesulfinate salt (Zn(CF 3 SO 2 ) 2 ) that has proven widely successful for the trifluoromethylation of heterocycles, 9c,d was less effective under the standard …
Number of citations: 421 pubs.rsc.org
A Gomez, T Bassi, L Grayson, J Vantourout, N Toor - bioRxiv, 2021 - biorxiv.org
… Attempts were also made to label RNA using zinc trifluoromethanesulfinate (TFMS-Zn) 17 , but similarly to TFMS-Na, this always resulted in one of the two outcomes discussed above (…
Number of citations: 3 www.biorxiv.org
KY Lum, JM White, DJG Johnson… - Beilstein journal of …, 2023 - beilstein-journals.org
… The Diversinate™ reagents used in this study were zinc trifluoromethanesulfinate (TFMS), sodium 1,1-difluoroethanesulfinate (DFES) and zinc difluoromethanesulfinate (DFMS). In brief…
Number of citations: 7 www.beilstein-journals.org
AB Hirlinger - 2020 - search.proquest.com
… a, Schematic of the single-step modification reaction between a nucleic acid and the zinc trifluoromethanesulfinate (TFMS). b, Schematic of the two-step bioconjugation reaction which …
Number of citations: 3 search.proquest.com
N Ichiishi, JP Caldwell, M Lin, W Zhong, X Zhu… - Chemical …, 2018 - pubs.rsc.org
… The peptide substrate (1 equiv.) and zinc trifluoromethanesulfinate (3 equiv.) were added to a 4 mL vial with a septum cap and brought into a N 2 filled glovebox. Degassed 10% acetic …
Number of citations: 92 pubs.rsc.org

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